molecular formula C22H28N2O4S B4177550 N~2~-[4-(benzyloxy)phenyl]-N~1~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide

N~2~-[4-(benzyloxy)phenyl]-N~1~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide

Katalognummer B4177550
Molekulargewicht: 416.5 g/mol
InChI-Schlüssel: WRWZKFYJSMKSPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~2~-[4-(benzyloxy)phenyl]-N~1~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide, commonly known as BAY 41-2272, is a chemical compound that has been widely studied for its potential therapeutic applications. BAY 41-2272 belongs to a class of compounds called sGC stimulators, which are known to enhance the activity of soluble guanylate cyclase (sGC), an enzyme that plays a critical role in regulating various physiological processes in the body. In Additionally, we will list several future directions for further research on this promising compound.

Wissenschaftliche Forschungsanwendungen

BAY 41-2272 has been the subject of extensive research due to its potential therapeutic applications. One of the main areas of interest is in the treatment of pulmonary arterial hypertension (PAH), a condition characterized by high blood pressure in the arteries that supply the lungs. BAY 41-2272 has been shown to improve pulmonary hemodynamics and exercise capacity in animal models of PAH, and clinical trials have demonstrated its efficacy in improving exercise capacity and hemodynamic parameters in patients with PAH.
In addition to its potential use in PAH, BAY 41-2272 has also been studied for its effects on other physiological processes, such as platelet aggregation, inflammation, and angiogenesis. It has been shown to inhibit platelet aggregation and reduce inflammation in animal models, and may have potential applications in the treatment of cardiovascular disease and cancer.

Wirkmechanismus

BAY 41-2272 exerts its effects by stimulating the activity of N~2~-[4-(benzyloxy)phenyl]-N~1~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide, an enzyme that converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that regulates various physiological processes, including smooth muscle relaxation, platelet aggregation, and inflammation. By enhancing the activity of N~2~-[4-(benzyloxy)phenyl]-N~1~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide, BAY 41-2272 increases the production of cGMP, leading to relaxation of smooth muscle cells and vasodilation, as well as inhibition of platelet aggregation and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BAY 41-2272 are largely mediated by its effects on cGMP signaling. By increasing cGMP levels, BAY 41-2272 promotes vasodilation and reduces vascular resistance, leading to improved blood flow and oxygen delivery to tissues. It also inhibits platelet aggregation and reduces inflammation, which may have beneficial effects in the treatment of cardiovascular disease and cancer.

Vorteile Und Einschränkungen Für Laborexperimente

BAY 41-2272 has several advantages for use in lab experiments. It is a highly specific and potent N~2~-[4-(benzyloxy)phenyl]-N~1~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide stimulator, with minimal off-target effects. It is also relatively stable and can be easily synthesized in large quantities. However, there are also some limitations to its use. BAY 41-2272 has a relatively short half-life in vivo, which may limit its efficacy in certain applications. Additionally, its effects may be influenced by other factors, such as the presence of other signaling molecules or disease states.

Zukünftige Richtungen

There are several future directions for further research on BAY 41-2272. One area of interest is in the development of more potent and selective N~2~-[4-(benzyloxy)phenyl]-N~1~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide stimulators, which may have improved efficacy and fewer side effects. Additionally, further studies are needed to elucidate the mechanisms underlying the effects of BAY 41-2272 on platelet aggregation, inflammation, and angiogenesis, which may have important implications for the treatment of cardiovascular disease and cancer. Finally, clinical trials are needed to determine the long-term safety and efficacy of BAY 41-2272 in the treatment of various diseases.

Eigenschaften

IUPAC Name

N-cyclohexyl-2-(N-methylsulfonyl-4-phenylmethoxyanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-29(26,27)24(16-22(25)23-19-10-6-3-7-11-19)20-12-14-21(15-13-20)28-17-18-8-4-2-5-9-18/h2,4-5,8-9,12-15,19H,3,6-7,10-11,16-17H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRWZKFYJSMKSPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1CCCCC1)C2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-[4-(benzyloxy)phenyl]-N-cyclohexyl-N~2~-(methylsulfonyl)glycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-[4-(benzyloxy)phenyl]-N~1~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-[4-(benzyloxy)phenyl]-N~1~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 3
Reactant of Route 3
N~2~-[4-(benzyloxy)phenyl]-N~1~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 4
Reactant of Route 4
N~2~-[4-(benzyloxy)phenyl]-N~1~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N~2~-[4-(benzyloxy)phenyl]-N~1~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 6
Reactant of Route 6
N~2~-[4-(benzyloxy)phenyl]-N~1~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.